Methyl 5-([(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl)thiophene-2-carboxylate
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Overview
Description
Methyl 5-([(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties . This compound, in particular, features a thiophene ring substituted with a methyl ester group and a sulfanyl-methyl group linked to a cyano-dimethylpyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 5-([(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl)thiophene-2-carboxylate, typically involves several key reactions:
Gewald Reaction: This is a common method for synthesizing thiophene derivatives.
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).
Fiesselmann Synthesis: This involves the reaction of α-haloketones with thioglycolic acid derivatives.
Industrial Production Methods
Industrial production of such compounds often employs continuous flow chemistry techniques to enhance reaction efficiency and yield. These methods allow for better control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.
Substitution: Electrophilic substitution reactions are common in thiophene chemistry.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the cyano group can yield primary amines .
Scientific Research Applications
Methyl 5-([(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl)thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: These compounds are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Research: The compound’s unique structure makes it a valuable tool for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 5-([(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, thiophene derivatives have been shown to inhibit enzymes like kinases and proteases by binding to their active sites . The cyano group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylate Derivatives: These compounds share the thiophene ring and carboxylate group but differ in their substituents.
Pyridine Derivatives: Compounds like 3-cyano-4,6-dimethylpyridine share the pyridine ring and cyano group but lack the thiophene moiety.
Uniqueness
Methyl 5-([(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl)thiophene-2-carboxylate is unique due to its combination of a thiophene ring with a cyano-dimethylpyridine moiety. This unique structure imparts distinct electronic properties and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H14N2O2S2 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
methyl 5-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C15H14N2O2S2/c1-9-6-10(2)17-14(12(9)7-16)20-8-11-4-5-13(21-11)15(18)19-3/h4-6H,8H2,1-3H3 |
InChI Key |
KTPFYZOLXHIKPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=CC=C(S2)C(=O)OC)C |
Origin of Product |
United States |
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